4-((4-Ethylpiperazin-1-yl)methyl)benzonitrile
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Overview
Description
4-((4-Ethylpiperazin-1-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C14H19N3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
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Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-((4-Ethylpiperazin-1-yl)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the benzonitrile moiety is substituted with other functional groups[][1].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or alkyl halides[][1].
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used[][1].
Scientific Research Applications
4-((4-Ethylpiperazin-1-yl)methyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials[][1].
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile
- 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride
- 4-((4-Ethylpiperazin-1-yl)methyl)benzylamine
Uniqueness
4-((4-Ethylpiperazin-1-yl)methyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C14H19N3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C14H19N3/c1-2-16-7-9-17(10-8-16)12-14-5-3-13(11-15)4-6-14/h3-6H,2,7-10,12H2,1H3 |
InChI Key |
KJZFDYKPIPYDHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.